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Compound of Interest

Compound Name: 1-Fluoro-3-propylbenzene

Cat. No.: B1592368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-3-
propylbenzene, a substituted aromatic compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of public experimental spectra for this specific

molecule, this guide presents predicted data obtained from computational models, alongside

standardized experimental protocols for acquiring such data. This information is intended to

serve as a valuable reference for the characterization and analysis of 1-fluoro-3-
propylbenzene and structurally related compounds.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-fluoro-3-propylbenzene. These predictions are

based on established computational algorithms and provide a reliable estimation of the

expected spectral features.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.30 m 1H Ar-H (C5)

6.85 - 6.95 m 3H Ar-H (C2, C4, C6)

2.58 t 2H -CH₂-Ar

1.65 sextet 2H -CH₂-CH₂-CH₃

0.94 t 3H -CH₃

Disclaimer: Predicted chemical shifts and multiplicities may vary slightly from experimental

values.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

163.0 (d, ¹JC-F ≈ 245 Hz) C-F

145.5 (d, ³JC-F ≈ 7 Hz) C-CH₂

129.5 (d, ³JC-F ≈ 8 Hz) CH (C5)

124.0 (d, ⁴JC-F ≈ 3 Hz) CH (C6)

115.0 (d, ²JC-F ≈ 21 Hz) CH (C2)

112.5 (d, ²JC-F ≈ 22 Hz) CH (C4)

37.5 -CH₂-Ar

24.5 -CH₂-CH₂-CH₃

13.9 -CH₃

Disclaimer: Predicted chemical shifts and carbon-fluorine coupling constants (JC-F) are

estimations and may differ from experimental results.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1610, 1585, 1490 Medium-Strong C=C stretch (aromatic ring)

1260 - 1220 Strong C-F stretch

880 - 860 Strong
C-H bend (aromatic, out-of-

plane)

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular Ion)

109 80 [M - C₂H₅]⁺

96 40 [C₆H₅F]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS data for a liquid

sample such as 1-fluoro-3-propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 500 MHz)

NMR tubes
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)

1-Fluoro-3-propylbenzene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can

reference the solvent signal)

Pipettes

Procedure:

Sample Preparation: Dissolve the 1-fluoro-3-propylbenzene sample in approximately 0.6-

0.7 mL of CDCl₃ in a clean, dry vial.[1]

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width and acquisition time.

Apply a 90° pulse.

Acquire the free induction decay (FID).

Typically, 8-16 scans are sufficient.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Use a proton-decoupled pulse sequence.
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A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically

required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum.

Reference the spectrum to the solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for

¹³C) or TMS (δ 0.00 ppm).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

1-Fluoro-3-propylbenzene sample (1-2 drops)

Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Neat Liquid Sample using Salt Plates):

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Preparation: Place one to two drops of the neat liquid sample onto the center of a

clean, dry salt plate.[2][3]

Assemble Sample Cell: Place a second salt plate on top of the first, spreading the liquid into

a thin film.[2][3][4]
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Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder and

acquire the IR spectrum.[2]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a

desiccator.[2][4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass spectrometer with an Electron Ionization (EI) source

Gas chromatograph (GC) for sample introduction (optional but common)

1-Fluoro-3-propylbenzene sample (typically in a dilute solution)

Volatile solvent (e.g., dichloromethane or methanol)

Procedure (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

Instrument Setup:

Set the GC oven temperature program to ensure separation from any impurities.

Set the EI source to a standard electron energy of 70 eV.[5]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Data Acquisition: The sample will be vaporized, separated by the GC column, and then

introduced into the mass spectrometer's ion source. The mass spectrometer will record the
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mass spectra of the eluting components.

Data Analysis:

Identify the peak corresponding to 1-fluoro-3-propylbenzene in the total ion

chromatogram.

Analyze the corresponding mass spectrum to identify the molecular ion peak and the

major fragment ions.[6]

Workflow and Relationships
The following diagram illustrates the logical workflow for the spectral analysis of a small

molecule like 1-fluoro-3-propylbenzene.
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Spectral Analysis Workflow for 1-Fluoro-3-propylbenzene
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Spectral Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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